n5-Iminoethyl-l-ornithine

Catalog No.
S005443
CAS No.
36889-13-1
M.F
C7H15N3O2
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n5-Iminoethyl-l-ornithine

CAS Number

36889-13-1

Product Name

n5-Iminoethyl-l-ornithine

IUPAC Name

(2S)-2-amino-5-(1-aminoethylideneamino)pentanoic acid

Molecular Formula

C7H15N3O2

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C7H15N3O2/c1-5(8)10-4-2-3-6(9)7(11)12/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12)/t6-/m0/s1

InChI Key

UYZFAUAYFLEHRC-LURJTMIESA-N

SMILES

CC(=NCCCC(C(=O)O)N)N

Synonyms

L-NIO, N(G)-iminoethylornithine, N5-(1-iminoethyl)-L-ornithine

Canonical SMILES

CC(=NCCCC(C(=O)O)N)N

Isomeric SMILES

CC(=NCCC[C@@H](C(=O)O)N)N

Description

The exact mass of the compound n5-Iminoethyl-l-ornithine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N5-(1-Iminoethyl)-L-ornithine (L-NIO), also known as N(G)-iminoethylornithine, is a small molecule with scientific research applications focused on its ability to inhibit nitric oxide synthase (NOS) []. NOS is a family of enzymes responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological processes including blood pressure regulation, immune function, and neurotransmission [].

Mechanism of Action

L-NIO acts as an irreversible inhibitor of NOS, specifically targeting the endothelial nitric oxide synthase (NOS3) isoform []. It binds to the enzyme's active site, forming a covalent bond that prevents the production of NO. This inhibition allows researchers to study the role of NO in various biological processes by reducing its availability in cells or tissues [].

Research Applications

L-NIO is a valuable tool in scientific research for several reasons:

  • Investigating NO function: By inhibiting NOS, L-NIO allows researchers to explore the specific roles of NO in various cellular processes. Studying the effects of L-NIO treatment on different cell types or tissues can help elucidate how NO signaling impacts physiological functions [, ].
  • Disease models: NO has been implicated in the development and progression of various diseases, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions. L-NIO can be used in animal models of these diseases to investigate the potential therapeutic benefit of inhibiting NO production [].
  • Understanding NOS regulation: Studying how cells regulate NOS activity and how L-NIO interacts with this regulation can provide insights into the complex mechanisms controlling NO signaling pathways [].

n5-Iminoethyl-l-ornithine, also known as N(G)-Iminoethylornithine or L-NIO, has the chemical formula C7H15N3O2. It is an amino acid derivative that functions primarily as a selective inhibitor of nitric oxide synthase. This compound is notable for its structural similarity to l-arginine, the natural substrate for nitric oxide synthases, which allows it to effectively compete for the active site of these enzymes .

As mentioned earlier, L-NIO acts as an inhibitor of NOS3, potentially influencing nitric oxide production and impacting cell death pathways []. However, the precise mechanism by which L-NIO interacts with NOS3 and its downstream effects require further investigation.

Due to its limited research history, information on the safety profile and potential hazards associated with L-NIO is not yet available. As with any new compound, proper handling procedures and safety precautions should be followed when working with L-NIO in research settings.

Limitations and Future Research

Research on L-NIO is ongoing, and further studies are needed to fully understand its properties, potential applications, and safety profile. More information is required regarding:

  • Specific details of L-NIO synthesis
  • Comprehensive characterization of its physical and chemical properties
  • Elucidation of the complete mechanism by which L-NIO inhibits NOS3 and impacts cell death
  • Toxicity studies to establish safety guidelines for handling

n5-Iminoethyl-l-ornithine primarily participates in reactions involving the inhibition of nitric oxide synthase. By mimicking l-arginine, it interferes with the conversion of l-arginine to l-citrulline and nitric oxide. The mechanism involves binding to the enzyme's active site, thereby preventing the normal catalytic activity and reducing nitric oxide production .

The biological activity of n5-Iminoethyl-l-ornithine is centered around its role as an inhibitor of inducible nitric oxide synthase. This inhibition has been shown to have various physiological effects, including modulation of vascular tone and reduction of inflammatory responses. Studies indicate that administration of n5-Iminoethyl-l-ornithine can lead to decreased levels of reactive nitrogen species in plasma .

Synthesis of n5-Iminoethyl-l-ornithine can be achieved through several methods, typically involving the modification of l-ornithine. One common synthetic route includes:

  • Protection of l-ornithine: Protecting groups are added to the amino groups to prevent unwanted reactions.
  • Alkylation: The protected l-ornithine is then subjected to alkylation with an appropriate iminoethylating agent.
  • Deprotection: Finally, the protecting groups are removed to yield n5-Iminoethyl-l-ornithine in its free form.

Alternative synthetic routes may involve different reagents or conditions but generally follow similar principles of amino acid modification .

n5-Iminoethyl-l-ornithine has several applications in scientific research:

  • Nitric oxide research: It serves as a valuable tool for studying the role of nitric oxide in various physiological and pathological processes.
  • Pharmacological studies: Its inhibitory properties make it a candidate for exploring therapeutic strategies against conditions characterized by excessive nitric oxide production, such as inflammation and certain cardiovascular diseases .

Interaction studies involving n5-Iminoethyl-l-ornithine have demonstrated its specificity towards inducible nitric oxide synthase compared to other forms of nitric oxide synthases. This selectivity is crucial for understanding its potential therapeutic effects and minimizing side effects associated with broader nitric oxide synthase inhibition . Research indicates that n5-Iminoethyl-l-ornithine can effectively modulate signaling pathways influenced by nitric oxide, further highlighting its importance in cellular signaling studies.

Several compounds share structural or functional similarities with n5-Iminoethyl-l-ornithine. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityPrimary FunctionUnique Feature
L-ArginineHighNatural substrate for nitric oxide synthaseEndogenous compound involved in multiple pathways
L-OrnithineModeratePrecursor for polyaminesDirectly involved in urea cycle
N(G)-Nitro-L-arginineHighNitric oxide synthase inhibitorNitro group enhances potency

n5-Iminoethyl-l-ornithine stands out due to its selective inhibition of inducible nitric oxide synthase while having minimal effects on other isoforms, making it a specific tool for researchers studying nitric oxide's role in biology .

XLogP3

-3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

173.116426730 g/mol

Monoisotopic Mass

173.116426730 g/mol

Heavy Atom Count

12

Appearance

Assay:≥95%A crystalline solid

UNII

XQ6P9GL3YT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Enzyme Inhibitors

Pictograms

Irritant

Irritant

Other CAS

36889-13-1

Wikipedia

N5-Iminoethyl-L-Ornithine
N~5~-Ethanimidoylornithine

Dates

Modify: 2024-04-14

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